4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine

Medicinal inorganic chemistry Anticancer metallodrugs Palladium(II) complexes

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine (CAS 174468-55-4), also designated F90103 or DFMPB, is a fluorinated aromatic 1,2-diamine derivative with a 4-methylpiperazine substituent (MF: C₁₁H₁₇FN₄; MW: 224.28 g/mol). It functions as a bidentate N,N-chelating ligand for palladium(II) and platinum(II) and serves as a versatile building block in medicinal chemistry, most notably as an intermediate in crizotinib-related synthesis pathways.

Molecular Formula C11H17FN4
Molecular Weight 224.28 g/mol
CAS No. 174468-55-4
Cat. No. B1313232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
CAS174468-55-4
Molecular FormulaC11H17FN4
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F
InChIInChI=1S/C11H17FN4/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3
InChIKeyCCAMLNGJMVMMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine (CAS 174468-55-4): Procurement-Relevant Identity and Sourcing Overview


4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine (CAS 174468-55-4), also designated F90103 or DFMPB, is a fluorinated aromatic 1,2-diamine derivative with a 4-methylpiperazine substituent (MF: C₁₁H₁₇FN₄; MW: 224.28 g/mol) . It functions as a bidentate N,N-chelating ligand for palladium(II) and platinum(II) and serves as a versatile building block in medicinal chemistry, most notably as an intermediate in crizotinib-related synthesis pathways [1]. Commercially available purities range from 95% to 98%, making it accessible for research-scale procurement .

Why Generic 1,2-Diamines Cannot Replace 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine in Specialized Applications


Simple 1,2-phenylenediamines or ethylenediamine lack the steric bulk, electronic modulation, and ancillary pharmacophoric features of DFMPB. The 4-fluoro substituent modulates aromatic ring electronics, while the N-methylpiperazine group introduces a protonatable tertiary amine capable of engaging in hydrogen bonding, solubility modulation, and additional biological target interactions . Replacing DFMPB with an unsubstituted analog abolishes these structural determinants; the Abu-Safieh et al. (2016) study demonstrated that coordination of DFMPB with palladium(II) yields a complex with significantly higher cytotoxicity than cisplatin, whereas the simple cis-[Pd(NH₃)₂Cl₂] analog lacks antitumor activity entirely [1].

Quantitative Differentiation Evidence: 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine vs. Comparators


DFMPB-Palladium(II) Complex vs. Cisplatin: Head-to-Head Cytotoxicity Across Three Human Cancer Cell Lines

The cis-dichloro-palladium(II) complex of DFMPB, [Pd(DFMPB)Cl₂] (complex 2), demonstrated superior cytotoxicity compared to cisplatin across all three tested human cancer cell lines in an MTT assay under identical conditions [1]. Against MDA-231 breast cancer cells, the Pd-DFMPB complex (IC₅₀ = 63.83 μM) was 2.24-fold more potent than cisplatin (IC₅₀ = 143.31 μM). Against MCF-7 breast cancer cells, it was 1.87-fold more potent (IC₅₀ 71.53 vs. 133.65 μM). Against K562 leukemia cells, it was 1.45-fold more potent (IC₅₀ 59.36 vs. 86.32 μM). The corresponding platinum(II) complex, [Pt(DFMPB)Cl₂] (complex 4), showed intermediate activity (IC₅₀ = 87.12, 90.79, 72.10 μM respectively) [1].

Medicinal inorganic chemistry Anticancer metallodrugs Palladium(II) complexes

Free DFMPB Ligand Intrinsic Cytotoxicity vs. Cisplatin and Pt-DFMPB Complex in Breast Cancer Lines

The free organic ligand DFMPB (compound 1) itself displays substantial intrinsic cytotoxicity against MDA-231 and MCF-7 breast cancer cell lines, with activity that surpasses the corresponding platinum(II) complex [Pt(DFMPB)Cl₂] (IC₅₀ = 87.12 and 90.79 μM respectively) and the clinical standard cisplatin (IC₅₀ = 143.31 and 133.65 μM) against the same cell lines [1]. This intrinsic activity of the uncoordinated ligand is attributed to the presence of the piperazinyl moiety. Previous studies have demonstrated that the introduction of strong electron-withdrawing groups on the aromatic ring decreases the cytotoxic activity of platinum(II) complexes, making the electronic balance of DFMPB critical for optimal metal complex performance [1].

Bioactive ligand Piperazinyl pharmacophore Breast cancer

Clonogenic Antiproliferative Validation: Pd-DFMPB Complex Matches Cisplatin in Long-Term Cell Survival Assays

Beyond acute cytotoxicity, the antiproliferative effect of the DFMPB-palladium complex [Pd(DFMPB)Cl₂] was confirmed using clonogenic survival assays against MDA-231, MCF-7, and K562 cell lines, where it demonstrated significant reduction in colony-forming capacity comparable to cisplatin [1]. This orthogonal assay validation strengthens the differentiation claim by confirming that the superior IC₅₀ values translate into sustained antiproliferative effects rather than transient cytotoxicity. The dicationic complex [Pd(DFMPB)(CH₃CN)₂](BF₄)₂ (complex 3) showed selective activity against K562 leukemia cells, exceeding both cisplatin and the free ligand in this specific context [1].

Clonogenic assay Antiproliferative Tumor cell survival

Structural Differentiation: Fluorine and N-Methylpiperazine Substitution Pattern vs. Generic 1,2-Diaminobenzenes

DFMPB carries a unique 4-fluoro-5-(4-methylpiperazin-1-yl) substitution pattern on the 1,2-diaminobenzene core, a combination absent in simpler commercially available analogs such as 4-fluoro-1,2-phenylenediamine (CAS 367-31-7) or 4-(4-methylpiperazin-1-yl)-1,2-phenylenediamine. In the Abu-Safieh et al. study, the electronic influence of the fluorine atom and the steric bulk of the N-methylpiperazine group were both cited as critical factors modulating the hydrolysis rate and biological activity of the resulting metal complexes [1]. The study explicitly notes that strong electron-withdrawing groups on the aromatic ring decrease platinum(II) complex cytotoxicity, highlighting that the specific electronic balance in DFMPB is a tuned structural feature [1]. The free ligand was fully characterized by elemental analysis, ¹H-NMR, mass spectroscopy, and IR spectroscopy, establishing a benchmark identity profile for quality control in procurement [1].

Structure-activity relationship Ligand design Fluorine substitution

Validated Application Scenarios for Procuring 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine (CAS 174468-55-4)


Development of Next-Generation Palladium(II) Anticancer Agents with Documented Superiority over Cisplatin

Based on the head-to-head cytotoxicity data from Abu-Safieh et al. (2016), DFMPB is a validated ligand for synthesizing [Pd(DFMPB)Cl₂], which demonstrated 1.45- to 2.24-fold greater potency than cisplatin across breast and leukemia cancer cell lines [1]. Researchers developing metallodrugs for cisplatin-resistant cancers can procure DFMPB with confidence that its Pd(II) complex has published, peer-reviewed efficacy data supporting further preclinical development.

Synthesis of Ferrocenyl-Benzimidazole Hybrids for Breast Cancer Research

DFMPB has been employed as a key intermediate in the synthesis of 2-ferrocenyl-5-fluoro-6-(4-substituted-1-piperazinyl)-1H-benzimidazoles, a compound class under investigation for breast cancer treatment . The fluorine and piperazine functionalities are retained in the final heterocyclic product, making DFMPB the structurally required precursor for this specific chemotype.

Medicinal Chemistry Building Block for Kinase Inhibitor Intermediates

DFMPB (F90103) has been identified as an intermediate relevant to crizotinib (PF-02341066) synthesis pathways, a clinically approved c-Met/ALK dual inhibitor [2]. Procuring DFMPB with documented purity (95–98%) supports process chemistry and medicinal chemistry campaigns requiring this specific fluoropiperazinyl-phenylenediamine building block.

Standalone Bioactive Scaffold for Piperazinyl Pharmacophore Exploration

The free DFMPB ligand exhibits intrinsic cytotoxicity against MCF-7 and MDA-231 breast cancer cell lines that exceeds that of its platinum(II) complex and cisplatin [1]. This positions DFMPB as a procurement-relevant starting point for medicinal chemists exploring the piperazinyl-phenylenediamine chemotype as a standalone pharmacophore, independent of metal coordination chemistry.

Quote Request

Request a Quote for 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.